molecular formula C14H20N2O4 B5859848 N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide

N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide

Cat. No.: B5859848
M. Wt: 280.32 g/mol
InChI Key: JKIFOKHZTIUWKA-UHFFFAOYSA-N
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Description

N’-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a 2,2-dimethylpropanoyl group and a 2,4-dimethoxybenzohydrazide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide typically involves the reaction of 2,4-dimethoxybenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then treated with hydrazine hydrate to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of N’-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

N’-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide is unique due to the presence of both the 2,2-dimethylpropanoyl and 2,4-dimethoxybenzohydrazide groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N'-(2,2-dimethylpropanoyl)-2,4-dimethoxybenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)13(18)16-15-12(17)10-7-6-9(19-4)8-11(10)20-5/h6-8H,1-5H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIFOKHZTIUWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNC(=O)C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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